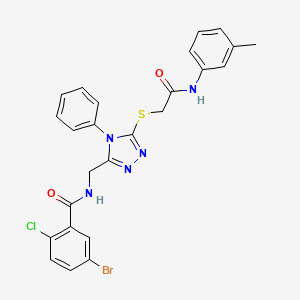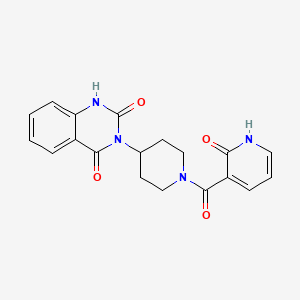
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as NU6102, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway.
Wirkmechanismus
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Chk1, a protein kinase that plays a critical role in the DNA damage response pathway. Chk1 is activated in response to DNA damage and phosphorylates downstream targets to arrest the cell cycle and repair DNA damage. Inhibition of Chk1 by this compound results in the abrogation of the DNA damage response pathway, leading to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. However, this compound has also been shown to have cytotoxic effects on normal cells, which limits its potential as a cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. It has been used in numerous studies to investigate the role of Chk1 in cancer cell survival and response to DNA-damaging agents. However, this compound has also been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has cytotoxic effects on normal cells, which limits its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to investigate the potential of this compound as a cancer therapeutic agent in combination with other DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. Another direction is to investigate the potential of this compound as a radiosensitizer in radiotherapy. Additionally, further studies are needed to elucidate the off-target effects of this compound and to develop more selective Chk1 inhibitors.
Synthesemethoden
The synthesis of 3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-amino-5-nitrobenzoic acid, which is then converted to 2-(2-hydroxyethylamino)-5-nitrobenzoic acid. The latter is then reacted with 2-chloronicotinic acid to give 2-(2-hydroxyethylamino)-5-nitrobenzoic acid 2-chloronicotinoyl ester. This intermediate is then treated with piperidine and sodium hydride to give this compound (this compound).
Wissenschaftliche Forschungsanwendungen
3-(1-(2-hydroxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied in scientific research for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, by inhibiting the DNA damage response pathway. This results in increased DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-[1-(2-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16-14(5-3-9-20-16)17(25)22-10-7-12(8-11-22)23-18(26)13-4-1-2-6-15(13)21-19(23)27/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMHJHCVVLBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

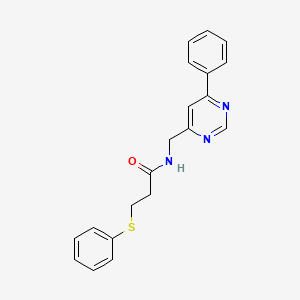
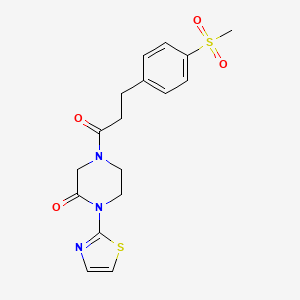

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
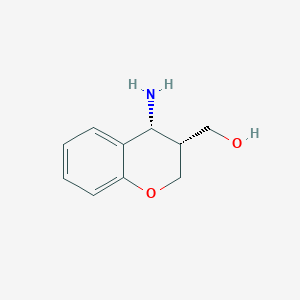
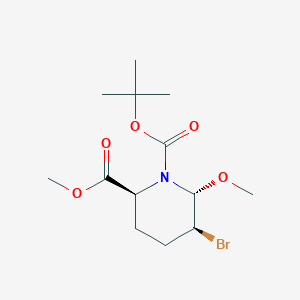

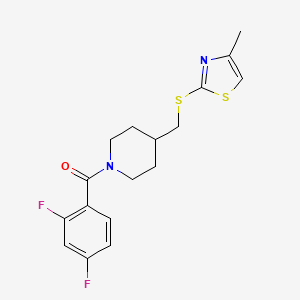

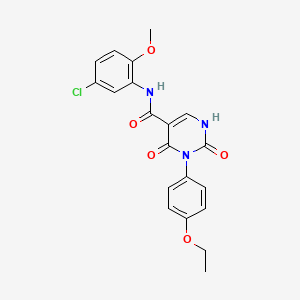
![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)
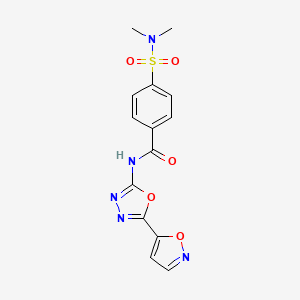
![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)
